N2-iso-Butyroyl-5'-(4,4'-dimethoxytrityl)-2'-O-propargylguanosine
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Overview
Description
N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine is a modified nucleoside analog. This compound is particularly significant in the field of nucleic acid chemistry due to its unique structural modifications, which enhance its stability and functionality in various biochemical applications. The presence of the iso-butyroyl group, dimethoxytrityl group, and propargyl group contribute to its distinct properties, making it a valuable tool in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine involves multiple steps:
Protection of the Guanosine Base: The guanosine base is first protected by introducing the 4,4’-dimethoxytrityl (DMT) group at the 5’ position. This is typically achieved using dimethoxytrityl chloride in the presence of a base such as pyridine.
Introduction of the Propargyl Group: The 2’-hydroxyl group of the protected guanosine is then modified with a propargyl group. This step often involves the use of propargyl bromide and a base like sodium hydride.
Acylation: The N2 position of the guanosine is acylated with iso-butyroyl chloride in the presence of a base such as triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient purification techniques such as column chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the propargyl group, potentially converting it to an alkyl group.
Substitution: The dimethoxytrityl group can be removed under acidic conditions, allowing for further modifications at the 5’ position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are employed to remove the DMT group.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkylated derivatives.
Substitution: Deprotected guanosine derivatives.
Scientific Research Applications
N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and functions.
Biology: Employed in the development of probes for detecting specific RNA sequences.
Medicine: Investigated for its potential in antiviral therapies due to its ability to modulate immune responses.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The propargyl group allows for click chemistry applications, facilitating the attachment of various functional groups. The compound can activate Toll-like receptor 7 (TLR7), leading to the induction of type I interferons and an antiviral response .
Comparison with Similar Compounds
Similar Compounds
N2-iso-Butyroyl-5’-O-(4,4’-dimethoxytrityl)-3’-O-methylguanosine: Another guanosine analog with similar protective groups but different modifications at the 3’ position.
N2-iso-Butyroyl-5’-O-(4,4’-dimethoxytrityl)-2’-O-methylguanosine: Similar structure but with a methyl group instead of a propargyl group at the 2’ position.
Uniqueness
N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine is unique due to the presence of the propargyl group, which allows for additional chemical modifications through click chemistry. This feature enhances its versatility in various biochemical applications compared to other similar compounds.
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H39N5O8/c1-6-20-49-32-31(44)29(51-36(32)43-22-39-30-33(43)40-37(42-35(30)46)41-34(45)23(2)3)21-50-38(24-10-8-7-9-11-24,25-12-16-27(47-4)17-13-25)26-14-18-28(48-5)19-15-26/h1,7-19,22-23,29,31-32,36,44H,20-21H2,2-5H3,(H2,40,41,42,45,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBYTNLGRCUAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H39N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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